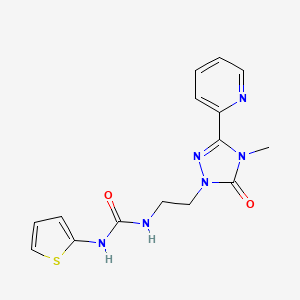
1-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C15H16N6O2S and its molecular weight is 344.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-yl)urea is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H16N6O2S, with a molecular weight of approximately 380.43 g/mol. The structure includes a triazole ring linked to a pyridine moiety and a thiophene group, which are known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research has indicated that derivatives containing triazole and thiophene structures exhibit significant antimicrobial properties. For instance, compounds similar to This compound have shown efficacy against various bacterial strains including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.
Anticancer Activity
The compound has been evaluated for its anticancer potential. In vitro studies have demonstrated that similar triazole-based compounds exhibit cytotoxic effects against several cancer cell lines. For example, derivatives have been tested against human breast cancer (MCF7), prostate cancer (PC3), and lung cancer (A549) cell lines. Results indicated that these compounds can induce apoptosis and inhibit cell proliferation .
Antiparasitic Activity
The triazole ring is also associated with antiparasitic activity. Recent studies suggest that compounds with this structure can inhibit the growth of protozoan parasites such as Trypanosoma cruzi, the causative agent of Chagas disease. The mechanism may involve interference with the parasite's metabolic pathways .
Structure–Activity Relationship (SAR)
The biological activity of This compound can be influenced by modifications in its structure. Key factors include:
| Structural Feature | Influence on Activity |
|---|---|
| Pyridine Group | Enhances solubility and bioavailability |
| Thiophene Ring | Contributes to increased potency against microbes |
| Triazole Moiety | Critical for interaction with biological targets |
Case Studies
Several studies have focused on the synthesis and evaluation of related compounds:
- Antimicrobial Evaluation : A study tested a series of triazole derivatives against Candida albicans and reported minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/ml .
- Anticancer Screening : In a comparative analysis, triazole-containing compounds were shown to outperform standard chemotherapeutics in inhibiting cancer cell proliferation in vitro .
- Antiparasitic Research : A recent investigation highlighted the effectiveness of similar compounds against Entamoeba histolytica, suggesting potential for developing new antiparasitic therapies .
Eigenschaften
IUPAC Name |
1-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2S/c1-20-13(11-5-2-3-7-16-11)19-21(15(20)23)9-8-17-14(22)18-12-6-4-10-24-12/h2-7,10H,8-9H2,1H3,(H2,17,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWYJADNPVRNAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)NC2=CC=CS2)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














